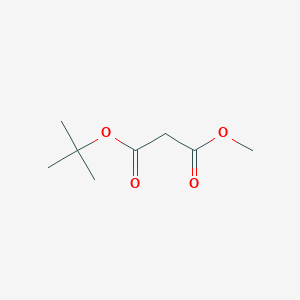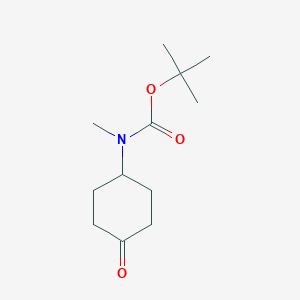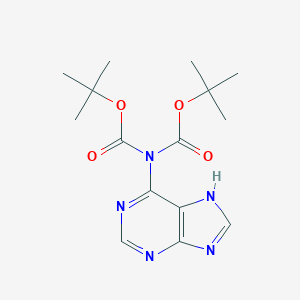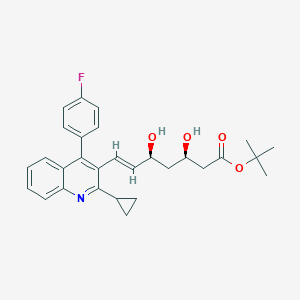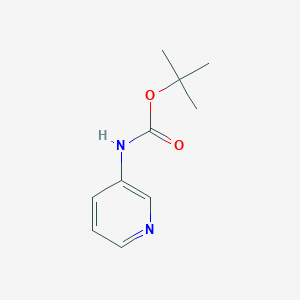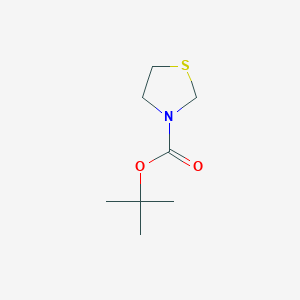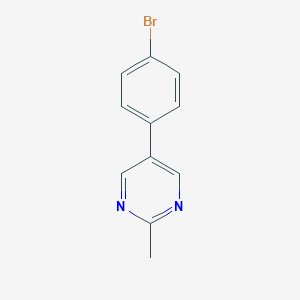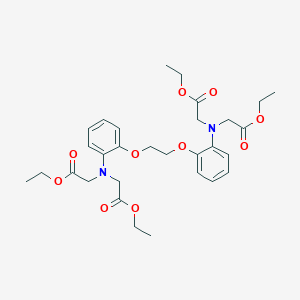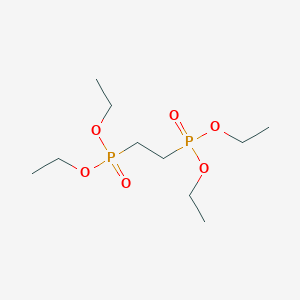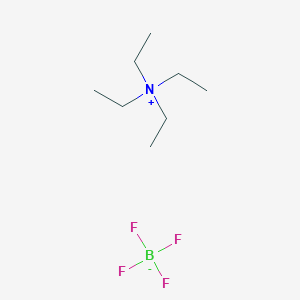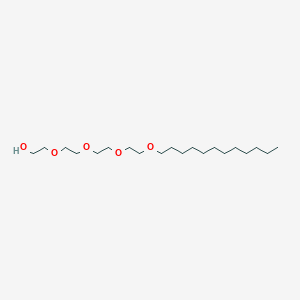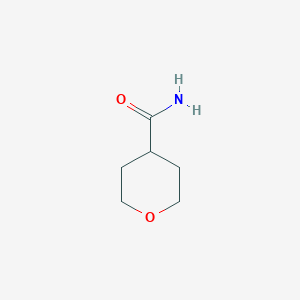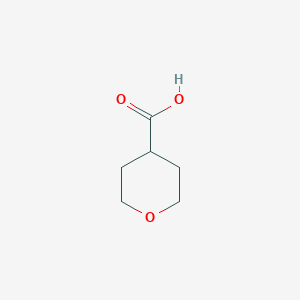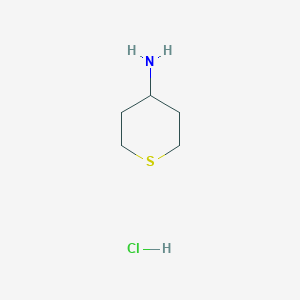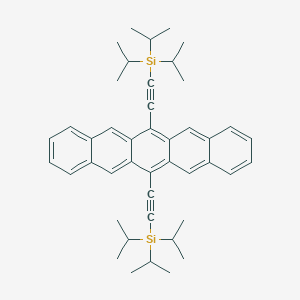
TIPS-五苯
描述
6,13-Bis(triisopropylsilylethynyl)pentacene is an organic semiconductor material known for its high charge carrier mobility and stability. It is widely used in the field of organic electronics, particularly in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The compound is characterized by its unique molecular structure, which includes two triisopropylsilylethynyl groups attached to a pentacene core, enhancing its solubility and processability .
科学研究应用
6,13-Bis(triisopropylsilylethynyl)pentacene has a wide range of applications in scientific research:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its high charge carrier mobility and stability
Sensors: Employed in the development of piezoresistive sensors for strain sensing applications.
Flexible Electronics: Utilized in printed and flexible electronics owing to its solubility and processability.
Terahertz Modulators: Forms hybrids with other materials for use in terahertz (THz) modulators.
作用机制
Target of Action
TIPS-pentacene, also known as 6,13-Bis(triisopropylsilylethynyl)pentacene, primarily targets organic thin film transistors (OTFTs) and is used in the manufacturing of these devices . The compound plays a crucial role in improving the performance of OTFTs, which are used in various applications such as active-matrix organic light-emitting diode displays, radio-frequency identification tags (RFID), and chemical sensors .
Mode of Action
TIPS-pentacene interacts with its targets by modulating the thin film morphology of the organic semiconductor . This interaction leads to distinct charge transport abilities, which are crucial for the performance of OTFTs . The compound presents nearly layer-by-layer growth and forms into large terraced-like grains with excellent continuity . The film morphology in the OTFTs is a key factor that determines performance, such as the charge carrier mobility, which is closely related to the molecular packing in each domain and the grain boundary between the domains .
Biochemical Pathways
TIPS-pentacene is involved in the singlet fission (SF) pathway . SF is a spin-conserving process that converts one singlet exciton into two triplet excitons . This exciton multiplication mechanism offers an attractive route to solar cells that circumvent the single-junction Shockley–Queisser limit . The aggregation extent in thin-film morphology controls SF pathways and dynamics .
Pharmacokinetics
Specifically, the evaporation rate of the solvent can be controlled by changing the substrate temperature during the production of the TIPS-pentacene organic semiconductor layer . This affects the crystal alignment effect according to the crystal growth conditions, which in turn influences the injection, transfer, and accumulation of electric charge .
Result of Action
The result of TIPS-pentacene’s action is a substantial increase in charge carrier mobility . For instance, a 40-fold increase in charge carrier mobility was observed on the octadecyltrichlorosilane (OTS)-modified sample compared to that of the transistor on the bare substrate . A better charge mobility greater than 1 cm2·V‒1·s‒1 is realized on the p-sexiphenyl (p-6P)-modified transistors due to the large grain size, good continuity, and importantly, the intimate π-π packing in each domain .
Action Environment
The action, efficacy, and stability of TIPS-pentacene are influenced by various environmental factors. For example, the substrate temperature during the production of the TIPS-pentacene organic semiconductor layer can affect the evaporation rate of the solvent, which in turn influences the crystal alignment effect . Additionally, the spin time governs the growth mode of the TIPS-pentacene molecules that phase-separated and crystallized on the insulating polymer .
生化分析
Biochemical Properties
The biochemical properties of 6,13-Bis((triisopropylsilyl)ethynyl)pentacene are not well established in the literature. It is known that the compound has high charge carrier mobility and stability , which suggests that it may interact with various biomolecules in a cellular context.
Molecular Mechanism
It is known that the compound has high charge carrier mobility , suggesting that it may interact with biomolecules in a way that influences their electrical properties.
Temporal Effects in Laboratory Settings
It is known that the compound has high stability , suggesting that its effects may be long-lasting.
Transport and Distribution
Given its solubility and stability , it may be capable of widespread distribution within biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene typically involves the following steps:
Starting Material: The synthesis begins with pentacenequinone.
Reduction: Pentacenequinone is reduced to pentacene using a reducing agent such as sodium borohydride.
Silylation: The resulting pentacene is then subjected to a silylation reaction with triisopropylsilylacetylene in the presence of a catalyst like palladium on carbon (Pd/C) and a base such as triethylamine. .
Industrial Production Methods
Industrial production of 6,13-Bis(triisopropylsilylethynyl)pentacene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
6,13-Bis(triisopropylsilylethynyl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentacenequinone derivatives.
Reduction: Reduction reactions can revert oxidized forms back to the original compound.
Substitution: The triisopropylsilylethynyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like triethylamine
Major Products
Oxidation: Pentacenequinone derivatives.
Reduction: Regeneration of 6,13-Bis(triisopropylsilylethynyl)pentacene.
Substitution: Various substituted pentacene derivatives depending on the substituent introduced
相似化合物的比较
Similar Compounds
Pentacene: The parent compound of 6,13-Bis(triisopropylsilylethynyl)pentacene, known for its high charge carrier mobility but limited solubility.
Rubrene: Another organic semiconductor with high charge carrier mobility, often used in OFETs.
Dinaphtho[2,3-b2′,3′-f]thieno[3,2-b]thiophene: A high-performance organic semiconductor used in OFETs and OPVs
Uniqueness
6,13-Bis(triisopropylsilylethynyl)pentacene stands out due to its enhanced solubility and processability compared to pentacene.
属性
IUPAC Name |
tri(propan-2-yl)-[2-[13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZQNTNMBORAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573717 | |
| Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373596-08-8 | |
| Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,13-Bis(triisopropylsilylethynyl)pentacene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


